molecular formula C12H15NO2 B2752947 (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 916989-85-0

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2752947
CAS No.: 916989-85-0
M. Wt: 205.257
InChI Key: QBMMITATXZJWDG-FPLPWBNLSA-N
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Description

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is an organic compound with a complex structure that includes a dimethylamino group, a methoxyphenyl group, and a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3-methoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions, improved safety, and higher efficiency compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2Z)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one
  • (2Z)-3-(dimethylamino)-1-(3-hydroxyphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one is unique due to the position of the methoxy group on the phenyl ring. This structural difference can significantly impact its chemical reactivity and biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMMITATXZJWDG-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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